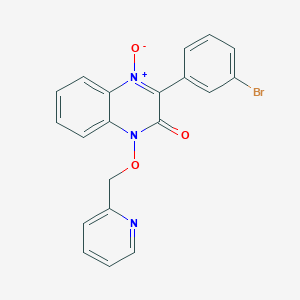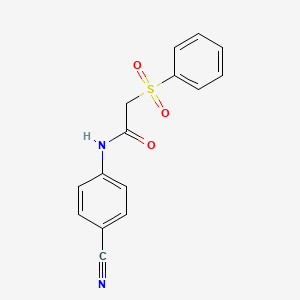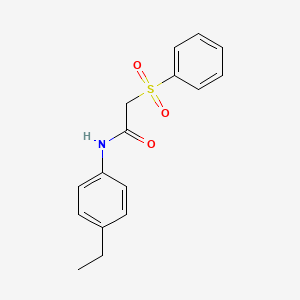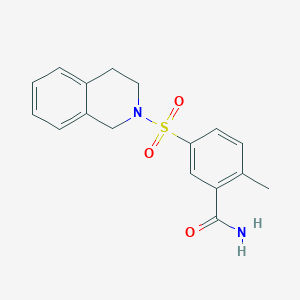![molecular formula C14H9F3N4 B4393751 5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)
5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole
Übersicht
Beschreibung
5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole has been used in a variety of scientific research applications, including studies on the central nervous system, serotonin receptors, and drug discovery. It has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole has also been used in drug discovery research as a starting point for the development of new compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate the receptor to some extent, but not fully, which may explain its effects on mood and anxiety.
Biochemical and Physiological Effects:
5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and behavior. It has been reported to produce feelings of euphoria, relaxation, and increased sociability, but also anxiety, paranoia, and hallucinations. These effects are likely due to its interactions with serotonin receptors in the brain and other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole has several advantages for use in lab experiments, including its availability, low cost, and well-established synthesis method. It has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also limitations to its use, including its potential for abuse and the fact that it may not accurately model the effects of other compounds that act on serotonin receptors.
Zukünftige Richtungen
There are several future directions for research on 5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole, including studies on its interactions with other compounds, its potential therapeutic applications, and its effects on different populations, such as children and the elderly. Additionally, researchers may investigate the potential for 5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole to be used as a tool for understanding the role of serotonin receptors in various physiological and pathological processes. Overall, 5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole remains an important compound for scientific research and has the potential to contribute to our understanding of the brain and behavior.
Eigenschaften
IUPAC Name |
5-phenyl-2-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4/c15-14(16,17)11-7-4-8-12(9-11)21-19-13(18-20-21)10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRKABLTRVYUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)

![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)


![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)




![5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)